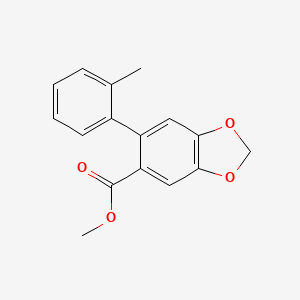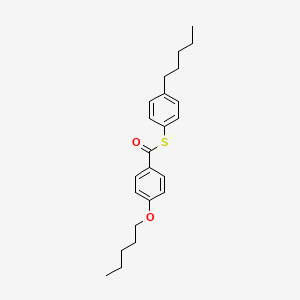![molecular formula C18H18Cl2N2 B14590047 (1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] CAS No. 61484-70-6](/img/structure/B14590047.png)
(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] is a synthetic organic compound characterized by the presence of two imine groups attached to a central ethane-1,2-diyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] typically involves the condensation reaction between ethane-1,2-diamine and 4-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The 4-chlorophenyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-methylphenyl)ethan-1-imine]
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-fluorophenyl)ethan-1-imine]
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-bromophenyl)ethan-1-imine]
Uniqueness
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] is unique due to the presence of 4-chlorophenyl groups, which impart distinct electronic and steric properties
特性
CAS番号 |
61484-70-6 |
|---|---|
分子式 |
C18H18Cl2N2 |
分子量 |
333.3 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-[2-[1-(4-chlorophenyl)ethylideneamino]ethyl]ethanimine |
InChI |
InChI=1S/C18H18Cl2N2/c1-13(15-3-7-17(19)8-4-15)21-11-12-22-14(2)16-5-9-18(20)10-6-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
ROZFZRSIBKMWEM-UHFFFAOYSA-N |
正規SMILES |
CC(=NCCN=C(C)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)

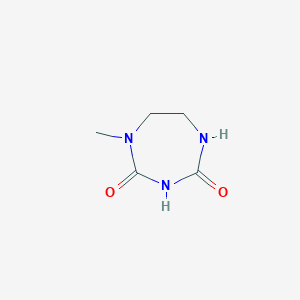

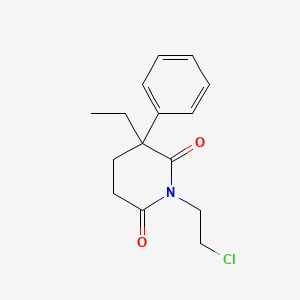

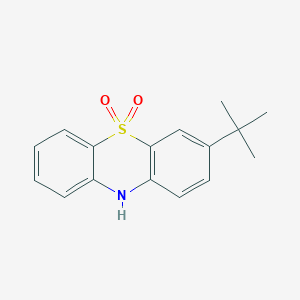
![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)


![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)

